

An In-depth Technical Guide to the ^{13}C NMR Characterization of Ethyltriphenylphosphonium Iodide

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Compound of Interest

Compound Name: Ethyltriphenylphosphonium iodide

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This technical guide provides a detailed overview of the ^{13}C Nuclear Magnetic Resonance (NMR) characterization of **Ethyltriphenylphosphonium iodide**, a versatile phosphonium salt widely employed in organic synthesis, particularly in the Wittig reaction. This document outlines the key spectral features, presents a detailed experimental protocol for data acquisition, and offers a visual representation of the molecular structure and its NMR attributes.

Introduction to Ethyltriphenylphosphonium Iodide

Ethyltriphenylphosphonium iodide ($[\text{C}_{20}\text{H}_{20}\text{P}]^+\text{I}^-$) is a quaternary phosphonium salt that serves as a crucial precursor to the corresponding phosphonium ylide. Its application is fundamental in the synthesis of alkenes from carbonyl compounds. A thorough understanding of its structural and electronic properties through spectroscopic techniques like ^{13}C NMR is paramount for quality control, reaction monitoring, and mechanistic studies. The ^{13}C NMR spectrum of this compound is characterized by distinct signals for the ethyl and triphenyl groups, with the carbon nuclei exhibiting coupling to the phosphorus-31 nucleus.

^{13}C NMR Spectral Data

The quantitative ^{13}C NMR data for **Ethyltriphenylphosphonium iodide** is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling

constants (J) with the ^{31}P nucleus are given in Hertz (Hz). Due to the limited availability of a complete, experimentally verified ^{13}C NMR dataset for **Ethyltriphenylphosphonium iodide** in publicly accessible literature, the data presented here is a composite based on the analysis of closely related structures, such as other alkyltriphenylphosphonium salts, and established principles of NMR spectroscopy for organophosphorus compounds.

Carbon Atom	Assignment	Chemical Shift (δ) (ppm)	$^1\text{J}(\text{C,P})$ (Hz)	$^n\text{J}(\text{C,P})$ (Hz)
C1	P-CH ₂ -CH ₃	~20 - 25	~50 - 55	
C2	P-CH ₂ -CH ₃	~8 - 12	~6 - 8	
C3	P-C (ipso)	~118 - 120	~85 - 90	
C4	C-C (ortho)	~130 - 132	~10 - 12	
C5	C-C-C (meta)	~133 - 135	~12 - 14	
C6	C-C-C-C (para)	~135 - 137	~3 - 4	

Note: The chemical shifts and coupling constants are estimates based on analogous compounds and are subject to variation based on solvent, concentration, and instrument parameters.

Experimental Protocol for ^{13}C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ^{13}C NMR spectrum of **Ethyltriphenylphosphonium iodide**.

1. Sample Preparation:

- Weigh approximately 20-30 mg of **Ethyltriphenylphosphonium iodide** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 ; Methanol-d₄, CD_3OD ; or Dimethyl sulfoxide-d₆, DMSO-d_6).
- Ensure the sample is fully dissolved by gentle vortexing or sonication.
- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters (based on a 400 MHz spectrometer):

- Nucleus: ^{13}C
- Experiment: Proton-decoupled ^{13}C NMR (zgpg or similar pulse program).
- Frequency: Approximately 100 MHz.
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons).
- Pulse Angle: 30-45 degrees.
- Number of Scans: 1024 to 4096, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Temperature: 298 K (25 °C).

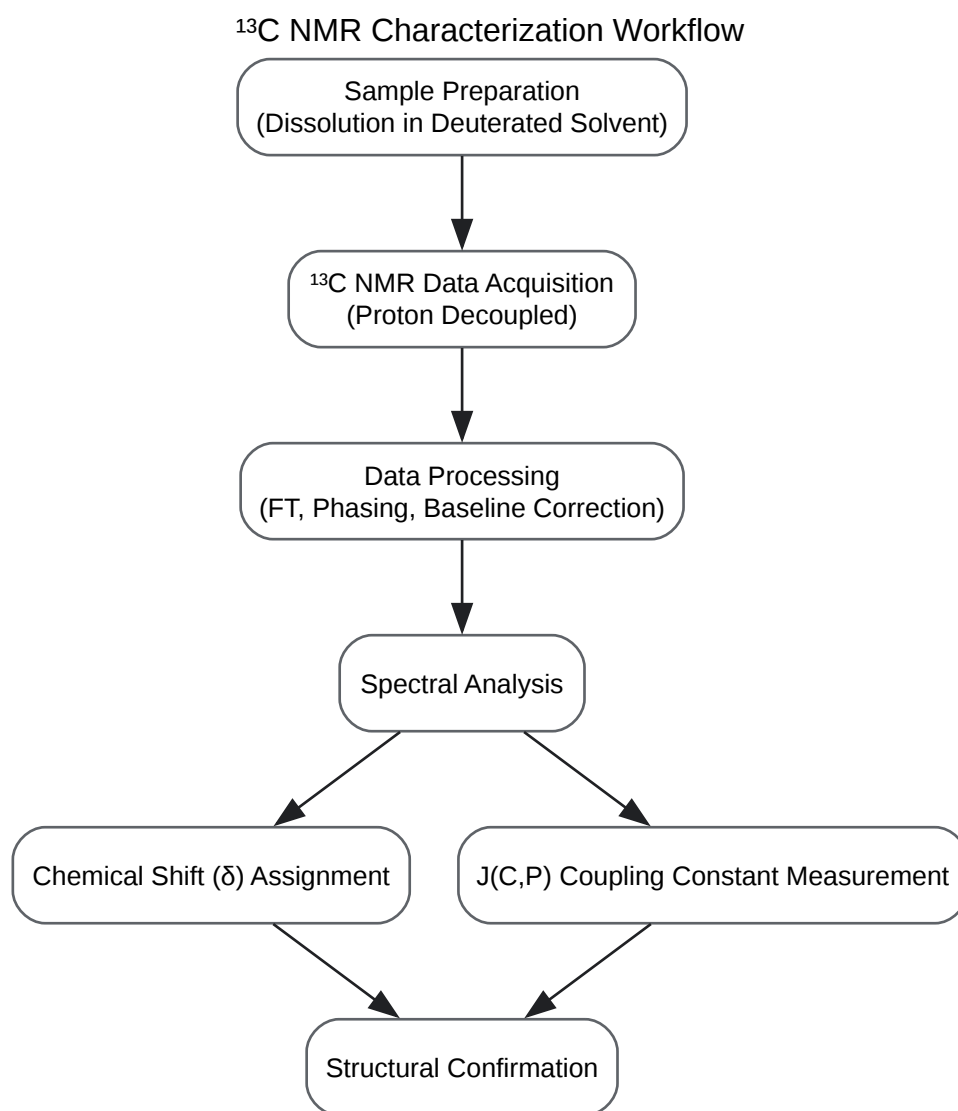
3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum manually or automatically.
- Apply a baseline correction.
- Calibrate the chemical shift scale using the solvent residual peak as a reference (e.g., CDCl_3 at 77.16 ppm).
- Integrate the peaks and determine the coupling constants (J-coupling) between the carbon and phosphorus nuclei.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of **Ethyltriphenylphosphonium iodide** and the logical workflow for its characterization.

Caption: Molecular structure of **Ethyltriphenylphosphonium iodide** with ^{13}C NMR assignments.



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Caption: Workflow for the ^{13}C NMR characterization of **Ethyltriphenylphosphonium iodide**.

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